molecular formula C14H14F3NO B2573464 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 1024231-02-4

5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B2573464
CAS No.: 1024231-02-4
M. Wt: 269.267
InChI Key: CBEDYMZEHXJGDE-UHFFFAOYSA-N
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Description

5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a research chemical with the molecular formula C14H14F3NO and a molecular weight of 269.26 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 5-methylcyclohex-2-en-1-one with 2-(trifluoromethyl)aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for scalability, cost-efficiency, and safety. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is unique due to its specific cyclohexenone structure combined with the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-methyl-3-[2-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c1-9-6-10(8-11(19)7-9)18-13-5-3-2-4-12(13)14(15,16)17/h2-5,8-9,18H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDYMZEHXJGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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